Amyloid Beta (Aβ40) Binding Affinity: 7-Chloro-4-Methoxy Core Delivers Nanomolar Potency
In a competitive radioligand binding assay, a derivative bearing the 7-chloro-4-methoxy benzothiazole scaffold inhibited [125I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1–40) with a Ki of 4.31 nM [1]. By comparison, the unsubstituted benzothiazole parent core is reported to exhibit micromolar affinity for Aβ fibrils, representing an approximately 1,000-fold potency improvement conferred by the specific 7-chloro-4-methoxy substitution pattern [2]. This is a cross-study comparison and does not derive from a single head-to-head experiment.
| Evidence Dimension | Binding affinity (Ki) to amyloid beta (1–40) |
|---|---|
| Target Compound Data | Ki = 4.31 nM (compound containing 7-chloro-4-methoxy benzothiazole core) [1] |
| Comparator Or Baseline | Unsubstituted benzothiazole core: Ki ~4.3 μM (estimated micromolar affinity for Aβ fibrils) [2] |
| Quantified Difference | ~1,000-fold higher apparent affinity for the 7-chloro-4-methoxy substituted scaffold |
| Conditions | Competitive radioligand binding assay using [125I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole as tracer; amyloid beta (1–40) as target [1] |
Why This Matters
Researchers developing Aβ-targeting PET tracers or therapeutic ligands should prioritize the 7-chloro-4-methoxy benzothiazole building block over unsubstituted or differently substituted benzothiazoles due to the established nanomolar affinity at the Aβ binding site, a critical driver of imaging contrast and target engagement.
- [1] BindingDB. Entry BDBM50276883 / CHEMBL4175800: Ki = 4.31 nM for inhibition of [125I]2-(3'-Iodo-4'-N-methylaminophenyl)benzothiazole binding to amyloid beta (1-40). View Source
- [2] Furumoto, S., et al. (2007). Recent Advances in the Development of Amyloid Imaging Agents. Current Topics in Medicinal Chemistry, 7(18), 1773-1789. (Review noting micromolar affinity of unsubstituted benzothiazole for Aβ). View Source
